Arctii

Adiponectin receptor agonist Breast cancer AdipoR1

Arctiin is the mandatory procurement choice when the glycosylated prodrug form of arctigenin is required. Oral arctiin leverages intestinal hydrolysis for sustained systemic exposure, achieving superior AUC. It shows 4.8-fold stronger UGT2B15 inhibition (Ki 16.0 µM) than arctigenin—critical for DDI screening. In TNBC, arctiin delivers lower IC₅₀ (3.2 µM) at AdipoR1 vs. arctigenin (4.5 µM). For influenza A, arctiin induces zero resistant strains vs. 50% with oseltamivir. Procure arctiin—not its aglycone—to match glycosylation state, PK, and target engagement.

Molecular Formula C27H34O11
Molecular Weight 534.6 g/mol
Cat. No. B15620690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArctii
Molecular FormulaC27H34O11
Molecular Weight534.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H34O11/c1-33-18-6-4-14(10-20(18)34-2)8-16-13-36-26(32)17(16)9-15-5-7-19(21(11-15)35-3)37-27-25(31)24(30)23(29)22(12-28)38-27/h4-7,10-11,16-17,22-25,27-31H,8-9,12-13H2,1-3H3/t16-,17?,22+,23+,24-,25+,27+/m0/s1
InChIKeyXOJVHLIYNSOZOO-JRDANZJGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arctiin (Arctii) Compound Procurement Guide: Identity, Pharmacophore Class, and Selection Relevance


Arctiin (synonyms: Arctii, NSC 315527, arctigenin-4-glucoside; CAS 20362-31-6; molecular formula C₂₇H₃₄O₁₁; MW 534.55 g/mol) is a dibenzylbutyrolactone lignan glycoside isolated primarily from the dried ripe fruit of Arctium lappa L. (Fructus Arctii). It is listed alongside its aglycone arctigenin as a chemical marker and major active constituent of Fructus Arctii in the Chinese Pharmacopoeia [1]. Arctiin is distinguished by its oral bioavailability as a prodrug—it is hydrolyzed by intestinal bacteria to arctigenin, which then exerts the majority of pharmacological effects. The compound is widely investigated for anti-cancer, anti-inflammatory, antiviral, and metabolic regulatory activities, with molecular targets including NF-κB, PI3K/AKT, JAK/STAT, and adiponectin receptor 1 (AdipoR1) [2].

Why Arctiin Cannot Be Substituted with Generic Lignan Analogs: Evidence of Functional Divergence from Arctigenin and Class Comparators


Arctiin is not functionally interchangeable with its closest structural analog arctigenin or other plant lignans. Direct head-to-head studies demonstrate that arctigenin, not arctiin, is the primary anti-inflammatory effector in vivo in a DSS-induced colitis model, with arctiin failing to reduce body weight loss, disease activity index, or colonic histological damage at equivalent dosing [1]. Conversely, arctiin exhibits 4.8-fold stronger inhibition of the phase II drug-metabolizing enzyme UGT2B15 than arctigenin (Ki 16.0 vs. 76.7 μM), conferring a distinct herb-drug interaction risk profile [2]. In the influenza A model, arctiin uniquely avoids induction of drug-resistant viral strains—a problem observed at 50% frequency with oseltamivir monotherapy [3]. These functional divergences mean that procurement decisions cannot be made on the basis of lignan class membership alone; the specific glycosylation state, pharmacokinetic behavior, and target engagement profile must be matched to the intended experimental or therapeutic application.

Arctiin Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Procurement Decisions


Adiponectin Receptor 1 (AdipoR1) Agonism: Superior Cytostatic Potency of Arctiin vs. Arctigenin in MDA-MB-231 Breast Cancer Cells

In a fluorescence polarization-based high-throughput screening campaign followed by cell viability validation, arctiin demonstrated 1.4-fold greater cytostatic potency against MDA-MB-231 triple-negative breast cancer cells compared to its aglycone (-)-arctigenin. Arctiin exhibited an IC₅₀ of 3.2±0.3 µM, whereas (-)-arctigenin showed an IC₅₀ of 4.5±0.4 µM. Both compounds were inactive against MCF-7 cells (IC₅₀ >10 µM), indicating selectivity for the triple-negative phenotype [1]. Among the four confirmed AdipoR1 agonists identified from a 10,000-compound natural product library, arctiin ranked second in potency after matairesinol (IC₅₀ 1.8±0.6 µM) but ahead of gramine (IC₅₀ 9.6±0.9 µM) [1]. This establishes arctiin as a structurally distinct AdipoR1 agonist with quantifiable potency that differs from its direct aglycone comparator.

Adiponectin receptor agonist Breast cancer AdipoR1

UGT2B15 Inhibition Potency: Arctiin as a 4.8-Fold Stronger Inhibitor than Arctigenin with Distinct Herb-Drug Interaction Risk

In a head-to-head in vitro inhibition kinetics study, arctiin and arctigenin were evaluated against recombinant human UGT isoforms. Both compounds at 100 µM inhibited UGT1A3, 1A9, 2B7, and 2B15. However, inhibition kinetic analysis revealed a marked quantitative difference against UGT2B15: arctiin exhibited a Ki of 16.0 µM (competitive inhibition), whereas arctigenin showed a Ki of 76.7 µM (noncompetitive inhibition), representing a 4.8-fold difference in inhibitory potency [1]. Based on the plasma concentration of arctiin after oral administration of 100 mg/kg arctiin in rats, the [I]/Ki ratio was calculated as 0.3 for arctiin (medium drug-drug interaction probability) vs. 0.007 for arctigenin (low probability) [1]. Molecular docking revealed strong binding free energies for both compounds with UGT2B15 (arctiin: −8.14 kcal/mol; arctigenin: −8.43 kcal/mol), with hydrogen bonds and hydrophobic interactions contributing to the binding, but the distinct inhibition modes (competitive vs. noncompetitive) underscore their divergent interaction profiles [1].

UDP-glucuronosyltransferase Herb-drug interaction Phase II metabolism

Influenza A Virus: Arctiin Induces Zero Drug-Resistant Viral Strains vs. 50% Resistance with Oseltamivir Monotherapy

In a comparative in vivo efficacy study using immunocompromised (5-fluorouracil-treated) mice infected with influenza A virus (A/NWS/33, H1N1), oral arctiin treatment did not induce any detectable drug-resistant viruses. In stark contrast, oseltamivir monotherapy induced resistant viruses at a 50% frequency in the same model [1]. Furthermore, arctiin produced a larger amount of virus-specific antibody in sera from 5-FU-treated mice than either the untreated control or oseltamivir-treated groups [1]. When arctiin was combined with oseltamivir in normal IFV-infected mice, virus yields in both bronchoalveolar lavage fluids and lungs were significantly reduced relative to either agent alone, demonstrating synergistic benefit [1]. While arctiin monotherapy was less effective than oseltamivir in reducing viral titer, its unique resistance-sparing profile and antibody-enhancing property represent a therapeutically meaningful differentiation for immunocompromised host scenarios.

Influenza A virus Antiviral resistance Immunocompromised host

Acute Toxicity: Arctiin is 1.67-Fold Less Acutely Toxic than Arctigenin in a Goldfish Host Model

In a bioassay-guided investigation of Fructus Arctii constituents with antiparasitic activity against Dactylogyrus intermedius (Monogenea), the 48-h acute toxicity (LC₅₀) of arctiin and arctigenin was directly compared in goldfish (Carassius auratus). Arctiin exhibited an LC₅₀ of 14.14 mg/L, whereas arctigenin was substantially more toxic with an LC₅₀ of 8.47 mg/L—a 1.67-fold difference in acute lethality [1]. Notably, arctigenin showed higher antiparasitic efficacy (EC₅₀ 1.25 mg/L vs. the positive control mebendazole), but its lower LC₅₀ results in a narrower therapeutic index compared to arctiin [1]. This toxicity differential is consistent with the broader pattern that the glycoside arctiin generally exhibits lower acute toxicity than its aglycone across multiple test systems.

Acute toxicity Antiparasitic Safety margin

Pan-Tumor Cyclin D1 Suppression: Arctiin Uniquely Down-Regulates Cyclin D1 Across at Least Eight Human Tumor Cell Types

Arctiin induces growth inhibition through the down-regulation of cyclin D1 protein expression, a mechanism validated by siRNA-mediated cyclin D1 depletion in MCF-7 breast cancer cells which rendered cells insensitive to arctiin's anti-proliferative effects [1]. Critically, this cyclin D1 suppression is not limited to a single cell type: arctiin has been demonstrated to down-regulate cyclin D1 in at least eight distinct human tumor cell lineages, including osteosarcoma, lung cancer, colorectal cancer, cervical cancer, breast cancer, melanoma, transformed renal cells, and prostate cancer [1]. While arctigenin also exhibits anti-proliferative activity, its mechanism in ER-positive breast cancer cells proceeds through GSK3-dependent cyclin D1 degradation leading to G₁ arrest, whereas arctiin's cyclin D1 suppression is associated with retinoblastoma protein dephosphorylation in immortalized keratinocytes and prostate cancer cells, suggesting partially non-overlapping mechanisms despite the precursor-metabolite relationship [1] [2]. This breadth of cyclin D1-targeting across tumor lineages represents a class-differentiating feature relative to lignans with narrower cell-type specificity.

Cyclin D1 Cell cycle arrest Pan-cancer

Oral Prodrug Pharmacokinetics: Arctiin Functions as a Sustained-Release Arctigenin Precursor with Distinct Systemic Exposure Profile

Arctiin serves as an orally bioavailable prodrug that is hydrolyzed by human intestinal bacteria to its active metabolite arctigenin. Pharmacokinetic studies in rats following oral administration of arctiin demonstrate that the AUC₀₋ₜ of arctigenin (the metabolite) is substantially larger than that of the parent compound arctiin, with metabolite concentrations significantly exceeding parent drug levels in the stomach and small intestine . This prodrug-to-active-metabolite conversion creates a sustained systemic exposure profile for arctigenin that is distinct from direct oral arctigenin administration, as arctigenin itself undergoes extensive glucuronidation and hydrolysis in liver, intestine, and plasma that limits its oral efficacy [1]. Arctiin's cumulative excretion in urine (19.84%) and feces (1.80%), with the main metabolite (-)-enterolactone excreted at 35.80% in feces, further defines a unique disposition profile [2]. This pharmacokinetic divergence means that arctiin cannot be considered a simple surrogate for arctigenin; the two compounds produce quantitatively different active metabolite exposure when administered orally.

Prodrug Pharmacokinetics Oral bioavailability

Arctiin Optimal Application Scenarios: Evidence-Backed Use Cases for Research and Industrial Procurement


Antiviral Research in Immunocompromised Host Models Requiring Resistance-Sparing Profiles

In influenza A virus infection models using immunocompromised (5-FU-treated) mice, arctiin is the compound of choice when the primary endpoint is avoidance of drug-resistant viral strain emergence. Arctiin monotherapy induces zero resistant viruses vs. 50% resistance with oseltamivir, and enhances virus-specific antibody production superior to both control and oseltamivir [1]. Combination arctiin–oseltamivir regimens produce significantly greater viral load reduction in bronchoalveolar lavage fluid and lung tissue than either agent alone [1]. This scenario is directly supported by the evidence in Evidence Item 3.

Triple-Negative Breast Cancer Research Targeting AdipoR1-Mediated Anti-Proliferative Pathways

For investigators studying AdipoR1 agonism as a therapeutic strategy in triple-negative breast cancer, arctiin provides quantifiably superior potency (IC₅₀ 3.2±0.3 µM) compared to its aglycone arctigenin (IC₅₀ 4.5±0.4 µM) in MDA-MB-231 cells, while both compounds spare MCF-7 estrogen receptor-positive cells (IC₅₀ >10 µM) [1]. Procurement of arctiin rather than arctigenin is directly warranted for TNBC-focused AdipoR1 studies, as established in Evidence Item 1.

Herb-Drug Interaction Risk Assessment Studies Involving UGT2B15 Substrates

In preclinical drug interaction screening where UGT2B15-mediated glucuronidation is a clearance pathway for co-administered drugs, arctiin must be the test compound. Its 4.8-fold stronger UGT2B15 inhibition (Ki 16.0 µM) and medium-risk [I]/Ki ratio of 0.3—compared to arctigenin's low-risk ratio of 0.007—mean that substituting arctigenin would severely underestimate interaction liability [1]. This use case is derived from Evidence Item 2.

Oral In Vivo Pharmacology Studies Requiring Sustained Arctigenin Systemic Exposure

When the experimental objective is to achieve sustained systemic exposure to the active metabolite arctigenin via oral administration in rodent models, arctiin is the mandatory procurement choice. Oral arctiin generates arctigenin AUC₀₋ₜ values significantly exceeding those of the parent compound, functioning as an endogenous prodrug through intestinal bacterial hydrolysis [1]. Direct oral arctigenin is compromised by extensive first-pass glucuronidation that limits bioavailability [2]. This application scenario is substantiated by Evidence Item 6.

Quote Request

Request a Quote for Arctii

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.